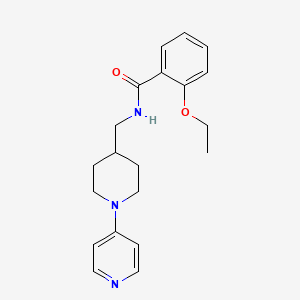

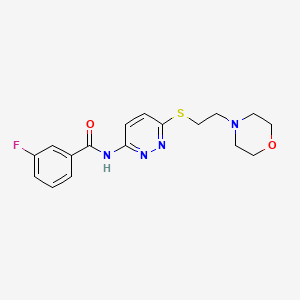

![molecular formula C14H18ClFN2O3S B2913106 N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 690647-43-9](/img/structure/B2913106.png)

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Catalytic Attenuation in Organic Synthesis

N-Fluorobenzenesulfonimide has been explored as an effective Ag(I)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This advancement provides a highly efficient method for synthesizing azepino[4,5-b]indole derivatives, a critical compound in medicinal chemistry, through substrate tolerance examinations and a proposed mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Research involving 4-Chloro-3-nitrobenzenesulfonamide, a compound structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide, has led to the discovery of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, a target for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).

Asymmetric Synthesis and Fluorination

The compound's derivatives have facilitated asymmetric synthesis, particularly in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, demonstrates the reagent's versatility in achieving high yields and enantioselectivities, up to 99% ee, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorinating agent (Wang et al., 2014).

Novel Aminochlorination of Alkenes

N-Chloro-N-fluorobenzenesulfonamide (CFBSA) has been employed in the novel, catalyst-free aminochlorination of alkenes, highlighting the strategic use of the N-F bond in organic synthesis. This method showcases the electronic and steric effects of the fluorine atom in CFBSA, crucial for reactivity and regioselectivity, leading to a variety of valuable organic transformations (Pu et al., 2016).

Enhancing COX-2 Inhibitor Selectivity

In the quest for selective cyclooxygenase-2 (COX-2) inhibitors, derivatives of benzenesulfonamide have been synthesized, showing that the introduction of a fluorine atom can significantly enhance COX-2 selectivity. This research contributes to the development of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O3S/c15-12-9-11(5-6-13(12)16)22(20,21)17-10-14(19)18-7-3-1-2-4-8-18/h5-6,9,17H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSPQUIRPZARAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)

![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)